molecular formula C16H13ClF3N3O3 B396147 methyl 2-(benzoylamino)-2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoropropanoate

methyl 2-(benzoylamino)-2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoropropanoate

Cat. No.: B396147
M. Wt: 387.74g/mol
InChI Key: MYYKOHWQGKWJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 2-(benzoylamino)-2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoropropanoate is a synthetic organic compound that belongs to the class of trifluoromethylated compounds

Properties

Molecular Formula

C16H13ClF3N3O3

Molecular Weight

387.74g/mol

IUPAC Name

methyl 2-benzamido-2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C16H13ClF3N3O3/c1-26-14(25)15(16(18,19)20,22-12-8-7-11(17)9-21-12)23-13(24)10-5-3-2-4-6-10/h2-9H,1H3,(H,21,22)(H,23,24)

InChI Key

MYYKOHWQGKWJOQ-UHFFFAOYSA-N

SMILES

COC(=O)C(C(F)(F)F)(NC1=NC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=NC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(benzoylamino)-2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoropropanoate typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may include:

    Formation of the benzoylamino intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine under controlled conditions.

    Introduction of the pyridyl group: The pyridyl group can be introduced through a nucleophilic substitution reaction using 5-chloro-2-pyridine as a starting material.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(benzoylamino)-2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoropropanoate can undergo various chemical reactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.